7-(3-chloro-4-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound with a unique structure that combines a pyrrolopyrimidine core with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrrolopyrimidine derivatives. Key steps in the synthesis may involve:
Nucleophilic substitution: reactions to introduce the chloro and methoxy groups.
Cyclization: reactions to form the pyrrolopyrimidine core.
Coupling reactions: to attach the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA interaction: The compound could interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-HYDROXYPHENYL)PIPERAZINE: Similar structure but with a hydroxyl group instead of a methoxy group.
1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROPHENYL)PIPERAZINE: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness
The uniqueness of 1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H28ClN5O |
---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
7-(3-chloro-4-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C30H28ClN5O/c1-21-8-9-24(18-27(21)31)36-19-26(22-6-4-3-5-7-22)28-29(32-20-33-30(28)36)35-16-14-34(15-17-35)23-10-12-25(37-2)13-11-23/h3-13,18-20H,14-17H2,1-2H3 |
InChI Key |
MZGWVKXXBBXPJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)OC)C6=CC=CC=C6)Cl |
Origin of Product |
United States |
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